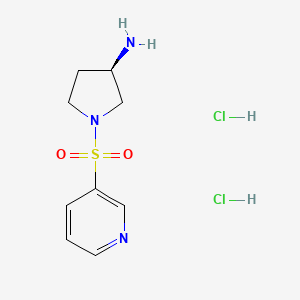

(3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride

Description

(3R)-1-(Pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative characterized by a pyridine-3-sulfonyl substituent on the pyrrolidine nitrogen and two hydrochloride counterions. The compound’s stereochemistry at the C3 position (R-configuration) is critical for its biological interactions, particularly in medicinal chemistry contexts such as enzyme inhibition or receptor binding . The pyridine-sulfonyl moiety enhances solubility and may modulate pharmacokinetic properties compared to non-sulfonylated analogs.

Properties

IUPAC Name |

(3R)-1-pyridin-3-ylsulfonylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.2ClH/c10-8-3-5-12(7-8)15(13,14)9-2-1-4-11-6-9;;/h1-2,4,6,8H,3,5,7,10H2;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOURCRTVSKQWIT-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)S(=O)(=O)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)S(=O)(=O)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization Route (CN112830892A)

This method employs 3-aminopyridine as the starting material, leveraging diazotization and subsequent chlorination:

-

Diazotization :

-

Reagents : 3-Aminopyridine, NaNO₂, NaBF₄, HCl (6–10 M).

-

Conditions : 0–5°C, 30–60 min.

-

Intermediate : Diazonium fluoroborate (95.3% yield).

-

-

Chlorination :

Key Data :

| Step | Yield | Temperature | Catalyst |

|---|---|---|---|

| Diazotization | 95.3% | 0–5°C | NaBF₄ |

| Chlorination | 85–90% | 50–60°C | CuCl/CuCl₂ |

Direct Chlorination of Pyridine-3-Sulfonic Acid (EP2963019B1)

An alternative route avoids diazotization:

-

Reagents : Pyridine-3-sulfonic acid, PCl₅.

-

Solvent : Chlorobenzene or trifluoromethylbenzene.

-

Conditions : Reflux (110–130°C), 4–6 h.

-

Yield : 80–85%.

Advantage : Eliminates hazardous diazonium intermediates.

Synthesis of (3R)-Pyrrolidin-3-Amine

The chiral amine core is synthesized via enantioselective methods. Two approaches are prevalent:

Chiral Resolution of Racemic Amines

Asymmetric Hydrogenation

-

Substrate : Pyrrolidin-3-one.

-

Catalyst : Ru-BINAP complex.

-

Conditions : H₂ (50 psi), MeOH, 25°C.

Sulfonylation of (3R)-Pyrrolidin-3-Amine

The coupling of pyridine-3-sulfonyl chloride with (3R)-pyrrolidin-3-amine proceeds under mild conditions:

Reaction Protocol

-

Base : Triethylamine (2.2 eq).

-

Solvent : Dichloromethane (DCM), 0–5°C.

-

Stoichiometry : 1:1 molar ratio.

-

Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄).

Mechanistic Insight :

The amine attacks the electrophilic sulfur center, displacing chloride. Steric hindrance from the pyridine ring necessitates controlled addition to prevent di-sulfonylation.

Salt Formation: Dihydrochloride Preparation

The free base is converted to its dihydrochloride salt for enhanced stability:

-

Reagents : HCl gas or 4 M HCl in dioxane.

-

Solvent : Ethyl acetate or ethanol.

-

Crystallization : Anti-solvent (diethyl ether) addition.

Process Optimization and Challenges

Critical Parameters

Common Impurities

-

Di-sulfonylated Byproduct : Controlled by stoichiometry.

-

Racemization : Avoided by maintaining pH < 8 during sulfonylation.

Comparative Analysis of Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the sulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

The compound has been identified as having significant antiviral activity, particularly against HIV and other retroviruses. Research indicates that it functions as an inhibitor of HIV integrase, which is crucial for the viral replication process. This characteristic positions it as a promising candidate for the development of antiretroviral therapies aimed at treating HIV/AIDS .

Mechanism of Action

The mechanism by which (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride exerts its antiviral effects involves the inhibition of viral integrase enzymes. By preventing the integration of viral DNA into the host genome, the compound effectively reduces viral load and impedes the progression of infection .

Pharmaceutical Development

Formulation in Drug Development

This compound has been incorporated into various drug formulations targeting HIV and possibly other viral infections. Its efficacy in preclinical studies suggests that it may be developed into a viable therapeutic option, potentially in combination with other antiretroviral agents to enhance treatment outcomes .

Research Applications

Case Studies and Clinical Trials

Several studies have documented the effectiveness of this compound in clinical settings. For instance, a study highlighted its use in combination therapies that showed improved patient outcomes compared to standard treatments alone. These findings underscore its potential as a valuable addition to existing antiviral regimens .

Comparative Analysis of Antiviral Agents

To better understand the position of this compound among other antiviral agents, a comparative analysis is presented below:

| Compound Name | Target Virus | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | HIV | Integrase inhibitor | High |

| Dolutegravir | HIV | Integrase inhibitor | Very High |

| Raltegravir | HIV | Integrase inhibitor | High |

| Tenofovir Disoproxil Fumarate | HIV | NRTI (Nucleotide Reverse Transcriptase Inhibitor) | Moderate |

Mechanism of Action

The mechanism of action of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride with related compounds:

Key Observations :

- Chirality : Enantiomeric purity (R-configuration) is shared with (R)-pyrrolidin-3-amine dihydrochloride , which lacks functionalization but serves as a structural precursor. Chirality significantly impacts biological activity, as seen in enantiomer pairs (e.g., R vs. S in ) with differing pharmacokinetic profiles.

- Molecular Weight : The sulfonylated derivative has a higher molecular weight (~300.6 g/mol) due to the pyridine-sulfonyl group, which may influence membrane permeability compared to lighter analogs like (213.17 g/mol).

Anticancer Potential

Pyridine-3-sulfonamide derivatives, such as those described in , exhibit anticancer properties through mechanisms like tubulin polymerization inhibition or kinase modulation. The sulfonyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in structurally related diaminopyrimidine sulfonamides .

Biological Activity

(3R)-1-(Pyridine-3-sulfonyl)pyrrolidin-3-aminedihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a pyrrolidine ring substituted with a pyridine-3-sulfonyl group, which influences its biological activity. This article provides an overview of the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

This compound exhibits a molecular weight of approximately 275.18 g/mol. The presence of the sulfonyl group is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound often act as antagonists or inhibitors in various signaling pathways. Specifically, it has been noted that pyridine derivatives can interact with chemokine receptors, which play crucial roles in immune response and inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the substituents on the pyrrolidine and pyridine rings can significantly enhance binding affinity and selectivity for specific receptors. For instance, introducing different alkyl groups has been found to improve the potency of similar compounds against chemokine receptors .

Antimicrobial Properties

The antimicrobial activity of related compounds has been well-documented. For example, derivatives of pyridine have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Anticancer Activity

Recent studies have explored the potential anticancer properties of pyrrolidine-based compounds. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Data Table: Biological Activity Summary

Case Studies

- Eotaxin-Induced Chemotaxis : A study focused on the inhibition of eosinophil chemotaxis by pyrrolidine derivatives highlighted the role of this compound as a potent CCR3 antagonist. This property is particularly relevant in conditions such as asthma and allergic responses where eosinophil migration is a key factor .

- Anticancer Potential : Another investigation assessed the effects of related compounds on various cancer cell lines, revealing significant cytotoxicity at low concentrations. These findings suggest that further development could lead to effective new treatments for resistant cancer types .

Q & A

Basic: What are the recommended synthetic routes for (3R)-1-(pyridine-3-sulfonyl)pyrrolidin-3-amine dihydrochloride, and how can reaction conditions be optimized for scalability?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and pyridine-3-sulfonyl chloride. Key steps include:

- Starting Materials : (3R)-pyrrolidin-3-amine and pyridine-3-sulfonyl chloride.

- Reaction : Conducted under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane or THF.

- Purification : Column chromatography or recrystallization to isolate the free base, followed by treatment with HCl to form the dihydrochloride salt .

- Optimization : For scalability, continuous flow chemistry can enhance yield and reduce waste. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted using design-of-experiment (DoE) frameworks .

Basic: What analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and sulfonyl group integration. For example, pyridine ring protons appear as distinct aromatic signals (δ 7.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₉H₁₄N₃O₂S·2HCl).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%). Chiral columns may resolve enantiomeric impurities .

Advanced: How can researchers identify the biological targets of this compound, and what assays are suitable for validating interactions?

Methodological Answer:

- Target Prediction : Use computational tools (e.g., molecular docking with serotonin transporters or σ receptors) based on structural analogs like (R)-1-(4-chlorobenzyl)pyrrolidin-3-amine dihydrochloride, which show CNS activity .

- Binding Assays : Radioligand displacement assays (e.g., ³H-serotonin uptake inhibition) or surface plasmon resonance (SPR) to quantify affinity (Kd).

- Functional Assays : Calcium flux or cAMP assays in cell lines expressing candidate receptors (e.g., GPCRs) .

Advanced: What precautions are critical for handling this compound in vitro, and how should stability be assessed?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation; solubility in methanol or acetonitrile facilitates stock solution preparation .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes). Monitor via HPLC for decomposition products (e.g., free amine or sulfonic acid derivatives) .

Advanced: How can enantiomeric purity be ensured during synthesis, and what resolution methods are effective?

Methodological Answer:

- Chiral Synthesis : Use enantiopure (3R)-pyrrolidin-3-amine as a starting material to avoid racemization.

- Resolution Methods : If racemic mixtures form, employ chiral resolving agents (e.g., tartaric acid derivatives) or chiral stationary phases in HPLC .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

- Assay Validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, buffer conditions).

- Structural Analysis : Compare with analogs (e.g., fluorobenzyl or chlorobenzyl derivatives) to identify substituent effects on activity. For example, electron-withdrawing groups (e.g., -Cl) may enhance receptor binding .

- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify trends or outliers .

Advanced: What strategies are effective for comparative studies with structural analogs to optimize pharmacological properties?

Methodological Answer:

- SAR Studies : Synthesize analogs with modified sulfonyl or benzyl groups. For example, replacing pyridine-3-sulfonyl with 4-fluorobenzyl may alter blood-brain barrier penetration .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and logP (via shake-flask method) to correlate structure with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.